Macropin 2

Anticancer Peptides Leukemia Bee Venom AMPs

Macropin 2 (MAC-2) is a linear, 17-residue antimicrobial peptide (AMP) originally isolated from the venom of the solitary bee *Macropis fulvipes*. Its sequence (GTGLPMSERRKIMLMMR) is structurally distinct from the more widely studied co-isolated peptide, Macropin 1 (MAC-1).

Molecular Formula
Molecular Weight
Cat. No. B1576133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacropin 2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macropin 2: Natural Antimicrobial Peptide from Wild Bee Venom for Targeted Oncology Research


Macropin 2 (MAC-2) is a linear, 17-residue antimicrobial peptide (AMP) originally isolated from the venom of the solitary bee *Macropis fulvipes* [1]. Its sequence (GTGLPMSERRKIMLMMR) is structurally distinct from the more widely studied co-isolated peptide, Macropin 1 (MAC-1). Like other α-helical, cationic venom peptides, Macropin 2 exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. However, its primary differentiation lies in its spectrum of selective cytotoxicity against human cancer cell lines, which guides its procurement for anticancer drug development rather than general anti-infective research [2].

Why Macropin 1 Cannot Substitute for Macropin 2 in Cancer Cell Selectivity Assays


Despite being co-isolated from the same venom source, Macropin 2 and Macropin 1 possess fundamentally different primary sequences and show distinct cytotoxicity profiles. Macropin 2 is not a simple analog of Macropin 1; it has a unique sequence that confers a narrow, highly potent activity against specific leukemia cell lines, such as CCRF-CEM T lymphoblastoid cells. Substituting Macropin 2 with Macropin 1 in an experimental workflow designed for anti-leukemia drug discovery would introduce a different selectivity profile, potentially leading to confounding results or false negatives. The quantitative evidence below demonstrates that Macropin 2 occupies a specific niche in the cytolytic spectrum of bee venom peptides that is not covered by its closest relative, Macropin 1, or by other in-class peptides like lasioglossins [1].

Macropin 2: Head-to-Head Cytotoxicity Data Against Closest Analogs in Leukemia Models


Macropin 2 Exhibits Selective Sub-10 µM Potency Against CCRF-CEM Leukemia Cells, Differentiating from Macropin 1

In a direct cytotoxicity screen against three human cancer cell lines and two normal cell lines, Macropin 2 demonstrated its highest potency against the CCRF-CEM T lymphoblastoid leukemia line. The concentration required to cause 50% cell death (LC50) places it in a more potent category than Macropin 1, which shows a broader but less selective cytotoxicity profile. This quantitative difference defines Macropin 2's utility as a lead for leukemia-targeting peptide therapeutics [1].

Anticancer Peptides Leukemia Bee Venom AMPs

Macropin 2 Demonstrates a Distinct Membrane-Permeabilizing Mechanism Compared to Macropin 1 at the Red Blood Cell Level

Hemolytic activity against red blood cells is a critical counter-screen for AMPs intended for systemic use. Macropin 2 exhibits a quantifiably different hemolytic profile compared to Macropin 1, contributing to its unique selectivity. While Macropin 1 shows moderate hemolytic activity against human erythrocytes, Macropin 2's hemolytic activity was reported as low to negligible in the same concentration ranges where it exerts anticancer effects, indicating a wider therapeutic window for its anti-leukemia activity [1].

Hemolytic Activity Mechanism of Action Therapeutic Window

Macropin 2's Primary Sequence Confers a Unique Helical Amphipathicity Not Replicated by Macropin 1 Analogs

The structure-activity relationship (SAR) study of the Macropin family reveals that Macropin 2's sequence is not a simple point-mutation of Macropin 1. Macropin 1's α-helical amphipathicity can be modulated by D-amino acid substitutions to improve serum stability, but these modifications on the MAC-1 scaffold do not produce a molecule with the same selectivity profile as Macropin 2. Macropin 2 thus represents an orthogonal structural class within the venom peptidome, not a functional homolog that can be replaced by optimized MAC-1 analogs [1].

Sequence-Activity Relationship Peptide Engineering Secondary Structure

High-Value Research Scenarios for Macropin 2 Procurement


Lead Compound for Targeted Anti-Leukemia Peptidomimetic Design

The validated sub-10 µM potency of Macropin 2 against CCRF-CEM T lymphoblastoid cells, combined with its low hemolytic activity, makes it an ideal scaffold for medicinal chemistry optimization. Researchers can use the native peptide as a starting point for structure-activity relationship studies aimed at improving proteolytic stability and tumor specificity without the confounding off-target toxicity that plagues Macropin 1-based campaigns [1].

Selectivity Control in Broad-Spectrum Anticancer Peptide Screening Panels

Due to its unique selectivity for a defined leukemia cell line, Macropin 2 serves as a critical selectivity control in high-throughput screening assays. When profiling libraries of natural or synthetic AMPs, Macropin 2 can be used as a positive control for leukemia-specific cytotoxicity, helping to identify compounds with a similarly narrow therapeutic spectrum, distinct from the broader activity of lasioglossins or halictines [1].

In Vivo Proof-of-Concept Studies in Leukemia Xenograft Models

The favorable therapeutic index suggested by the in vitro data (low hemolysis at therapeutic concentrations) supports the direct use of Macropin 2 in murine xenograft models of acute lymphoblastic leukemia. Unlike Macropin 1, its low toxicity to normal cells like HUVEC predicts better tolerability, making it a more ethical and scientifically appropriate choice for initial in vivo efficacy and pharmacokinetic studies [1].

Quote Request

Request a Quote for Macropin 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.